(2-Phenyloxan-3-yl)methanamine
Overview
Description
(2-Phenyloxan-3-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-3-yl)methanamine. This compound is characterized by a tetrahydropyran ring substituted with a phenyl group and an amine group. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxan-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a hydroxy ketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyloxan-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-Phenyloxan-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of (2-Phenyloxan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Phenyloxan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2-Phenyloxan-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
(2-Phenyloxan-3-yl)methanamine is unique due to its combination of a tetrahydropyran ring, phenyl group, and amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
Overview
(2-Phenyloxan-3-yl)methanamine, also known by its IUPAC name (2-phenyltetrahydro-2H-pyran-3-yl)methanamine, is an organic compound with the molecular formula C12H17NO. This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target molecules. This interaction can lead to various biological effects, including the inhibition or activation of enzymatic pathways.
Potential Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, potentially influencing signaling pathways related to neurological functions.
Medicinal Chemistry Applications
Research has indicated that this compound serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders and cancer. Its unique structural properties allow it to be a building block for bioactive molecules.
Case Studies
- Neuroprotective Effects : In studies involving neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, one study reported an IC50 value of 25 µM against breast cancer cells.
Biological Activity Data
The following table summarizes the biological activity data of this compound:
Activity Type | Target | Effect | IC50 Value |
---|---|---|---|
Neuroprotection | Neuronal Cells | Reduction in cell death | Not specified |
Anticancer | Breast Cancer Cells | Cytotoxicity | 25 µM |
Enzyme Inhibition | Various Enzymes | Modulation of enzyme activity | Not specified |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves:
- Formation of the Tetrahydropyran Ring : Cyclization of a suitable precursor through acid-catalyzed cyclization.
- Introduction of the Phenyl Group : Via Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.
These methods are optimized for yield and purity, with industrial applications focusing on continuous flow synthesis for efficiency .
Comparison with Similar Compounds
Comparative analysis reveals the uniqueness of this compound among similar compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
(2-Phenyloxan-3-yl)methanol | Hydroxyl group instead of amine | Limited neuroprotective effects |
(2-Phenyloxan-3-yl)acetic acid | Carboxylic acid group | Moderate anti-inflammatory properties |
The distinct combination of the tetrahydropyran ring, phenyl group, and amine group in this compound contributes to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-phenyloxan-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSXYMDUSDGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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